molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B1382575
CAS RN: 1984063-13-9
M. Wt: 298.14 g/mol
InChI Key: IQKVWPWKOVXQRF-UHFFFAOYSA-N
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Description

“4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A recent protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been reported . Another method involves a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction conditions for the synthesis of “4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” are mild and metal-free .

Scientific Research Applications

Antiepileptic Properties

Imidazo[1,2-a]pyridine derivatives have been screened for their antiepileptic properties. New derivatives have shown potential in this field, suggesting possible neurological applications for related compounds .

Synthesis Methods

These derivatives are also important in synthetic chemistry. For example, microwave-assisted metal-free amino benzannulation has been used to create various imidazo[1,2-a]pyridines .

Cancer Research

There has been investigation into the cancer activities of imidazo[1,2-a]pyridine derivatives by functionalizing specific positions on the compound. This suggests potential applications in cancer treatment research .

Material Science

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry and is also useful in material science because of its structural character .

properties

IUPAC Name

4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVWPWKOVXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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